molecular formula C30H26N12O9S3 B12678060 2,4-Bis((2,4-diamino-5-((3-sulphophenyl)azo)phenyl)azo)benzenesulphonic acid CAS No. 85959-49-5

2,4-Bis((2,4-diamino-5-((3-sulphophenyl)azo)phenyl)azo)benzenesulphonic acid

Cat. No.: B12678060
CAS No.: 85959-49-5
M. Wt: 794.8 g/mol
InChI Key: LLUVTVMDWWOZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis((2,4-diamino-5-((3-sulphophenyl)azo)phenyl)azo)benzenesulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis((2,4-diamino-5-((3-sulphophenyl)azo)phenyl)azo)benzenesulphonic acid involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of 2,4-diaminobenzenesulphonic acid, followed by coupling with 3-sulphophenylazo compounds under controlled pH and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis((2,4-diamino-5-((3-sulphophenyl)azo)phenyl)azo)benzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various azo derivatives and amines, which can be further utilized in different applications .

Scientific Research Applications

2,4-Bis((2,4-diamino-5-((3-sulphophenyl)azo)phenyl)azo)benzenesulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage and reformation. This property is utilized in various applications, such as pH indicators and dyeing processes. The molecular targets and pathways involved include interactions with cellular components in biological systems and binding with other molecules in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis((2,4-diamino-5-((3-sulphophenyl)azo)phenyl)azo)benzenesulphonic acid is unique due to its ability to form stable azo bonds and its intense coloration. These properties make it particularly valuable in industrial dye applications and scientific research .

Properties

CAS No.

85959-49-5

Molecular Formula

C30H26N12O9S3

Molecular Weight

794.8 g/mol

IUPAC Name

2,4-bis[[2,4-diamino-5-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C30H26N12O9S3/c31-21-12-22(32)26(14-25(21)38-35-16-3-1-5-19(9-16)52(43,44)45)40-37-18-7-8-30(54(49,50)51)29(11-18)42-41-28-15-27(23(33)13-24(28)34)39-36-17-4-2-6-20(10-17)53(46,47)48/h1-15H,31-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)

InChI Key

LLUVTVMDWWOZPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2N)N)N=NC3=CC(=C(C=C3)S(=O)(=O)O)N=NC4=C(C=C(C(=C4)N=NC5=CC(=CC=C5)S(=O)(=O)O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.